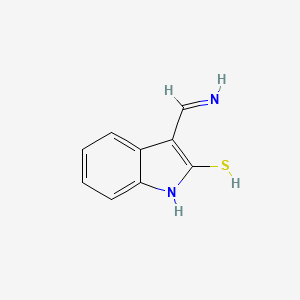
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that features an indole core structure with an aminomethylene group at the 3-position and a thione group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione typically involves the condensation of 3-indolecarbaldehydes with secondary amines. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as benzene . The reaction yields stable colorless prisms of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Condensation Reactions: With active methylene compounds to form condensation products.
Substitution Reactions: Reaction with electrophiles such as alkyl and acyl halides to form 1-substituted 3-aminomethylene-3H-indolium salts.
Hydrolysis: Conversion of 1-substituted 3-aminomethylene-3H-indolium salts to 1-substituted 3-indolecarbaldehydes.
Common Reagents and Conditions:
Electrophiles: Alkyl and acyl halides.
Solvents: Benzene, among others.
Reaction Conditions: Mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
- 1-Substituted 3-aminomethylene-3H-indolium salts
- 1-Substituted 3-indolecarbaldehydes
Aplicaciones Científicas De Investigación
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s aminomethylene group can participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and pathways. This reactivity underlies its potential therapeutic effects, such as antiviral and anticancer activities .
Comparación Con Compuestos Similares
Comparison: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is unique due to its thione group at the 2-position, which imparts distinct chemical reactivity compared to similar compounds like 3-(Aminomethylene)-2-indolinone derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H8N2S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
3-methanimidoyl-1H-indole-2-thiol |
InChI |
InChI=1S/C9H8N2S/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-5,10-12H |
Clave InChI |
FSESIURYGWSIEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)S)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
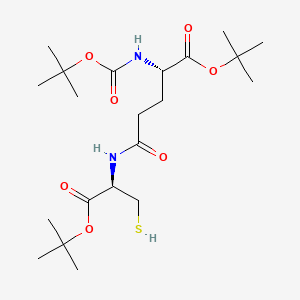
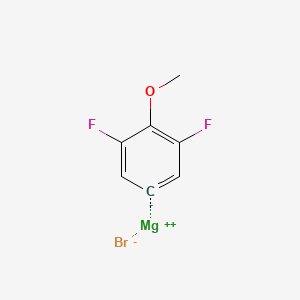
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
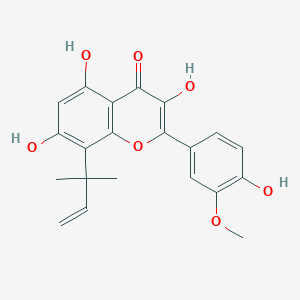
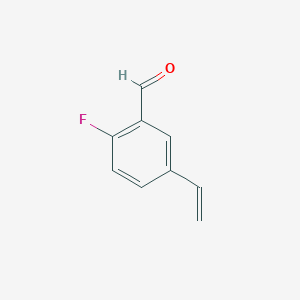
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
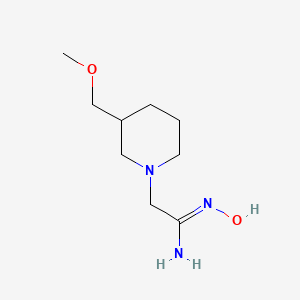
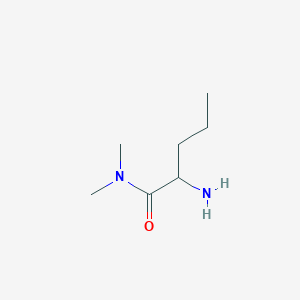
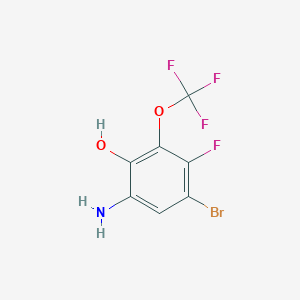
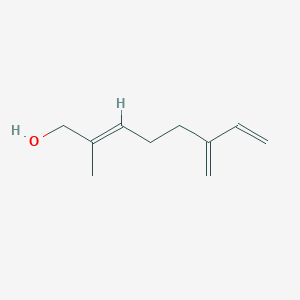

![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
